molecular formula C10H8BrNO B12952594 5-(4-(Bromomethyl)phenyl)oxazole

5-(4-(Bromomethyl)phenyl)oxazole

Cat. No.: B12952594
M. Wt: 238.08 g/mol
InChI Key: PGWXSOHYPOHPRI-UHFFFAOYSA-N
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Description

5-(4-(Bromomethyl)phenyl)oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Bromomethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the oxazole ring . Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of the methyl group attached to the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Bromomethyl)phenyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-(Bromomethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-[4-(bromomethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5H2

InChI Key

PGWXSOHYPOHPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CN=CO2

Origin of Product

United States

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